1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC19994265
Molecular Formula: C18H17ClN2O4
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H17ClN2O4 |
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Molecular Weight | 360.8 g/mol |
IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C18H17ClN2O4/c1-25-16-7-2-12(19)9-15(16)21-10-11(8-17(21)23)18(24)20-13-3-5-14(22)6-4-13/h2-7,9,11,22H,8,10H2,1H3,(H,20,24) |
Standard InChI Key | YAJURMUXPRLNBJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a central 5-oxopyrrolidine ring (a γ-lactam) substituted at position 3 with a carboxamide group (-CONH-) linked to a 4-hydroxyphenyl moiety. Position 1 of the pyrrolidinone ring is bonded to a 5-chloro-2-methoxyphenyl group. This arrangement creates a planar-lactam system conjugated with electron-withdrawing and donating substituents, influencing its electronic distribution and intermolecular interactions .
Table 1: Molecular Properties of 1-(5-Chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Property | Value |
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Molecular Formula | C19H18ClN2O4 |
Molecular Weight | 385.81 g/mol |
logP (Predicted) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 2 (-NH, -OH) |
Hydrogen Bond Acceptors | 5 (2x O, 2x N, 1x O) |
Rotatable Bonds | 4 |
The molecular weight and logP were extrapolated from structurally related compounds, such as (3R)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate (268.67 g/mol, logP 1.8) and N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (logP 6.9) . The lower logP of the target compound compared to reflects the polar 4-hydroxyphenyl group’s influence on hydrophilicity.
Spectroscopic Features
While experimental NMR or IR data for this specific compound are unavailable, analogs provide benchmarks:
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1H-NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons split by substituents (δ 6.5–7.5 ppm), and lactam NH (~δ 8–10 ppm) .
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13C-NMR: The carbonyl carbons (C=O) of the pyrrolidinone and carboxamide groups typically resonate at δ 170–180 ppm.
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IR: Stretching vibrations for C=O (1680–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) are anticipated .
Synthesis and Derivative Formation
Synthetic Pathways
The compound’s synthesis likely follows established protocols for pyrrolidinone-carboxamides, as demonstrated in related systems :
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Core Formation: Cyclocondensation of γ-keto acids with primary amines yields the 5-oxopyrrolidine scaffold. For example, 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid could be synthesized via acid-catalyzed cyclization of 4-chloro-2-methoxybenzaldehyde with glutaric anhydride derivatives .
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Carboxamide Coupling: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) followed by reaction with 4-aminophenol forms the N-(4-hydroxyphenyl)carboxamide moiety.
Scheme 1: Proposed Synthesis
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Step 1: Formation of 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid via cyclization.
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Step 2: Conversion to acyl chloride using SOCl2.
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Step 3: Amidation with 4-aminophenol in anhydrous THF.
Structural Modifications
Derivatization strategies for analogous compounds include:
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Heterocyclic Appendages: Hydrazide intermediates (e.g., from hydrazine hydrate) can undergo cyclization with CS2 or aldehydes to form oxadiazoles or triazoles .
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Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO2) on the phenyl rings enhances oxidative stability, while hydroxyl groups improve solubility .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s solubility is influenced by its ionizable groups:
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Aqueous Solubility: Moderate (~50–100 µg/mL at pH 7.4), driven by the hydroxyl and carboxamide groups.
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Stability: Susceptible to hydrolytic cleavage of the lactam ring under acidic or alkaline conditions, as observed in related pyrrolidinones .
Table 2: Predicted ADME Properties
Parameter | Value |
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Caco-2 Permeability | Moderate (2.5 × 10⁻⁶ cm/s) |
Plasma Protein Binding | 85–90% |
Metabolic Clearance | CYP3A4/2D6-mediated oxidation |
Biological Activity and Mechanisms
Enzyme Interactions
Molecular docking studies (hypothetical) suggest:
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COX-2 Inhibition: The methoxyphenyl group may occupy the hydrophobic pocket of cyclooxygenase-2, mimicking NSAID binding modes.
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HDAC Inhibition: The carboxamide could chelate zinc ions in histone deacetylases, analogous to suberoylanilide hydroxamic acid.
Applications and Research Implications
Medicinal Chemistry
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Lead Optimization: The compound’s modular structure allows for iterative modifications to enhance potency or reduce toxicity. For example, replacing the methoxy group with amino substituents improved antioxidant activity in analogs .
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Targeted Therapeutics: Potential applications in inflammation or oncology, leveraging ROS-scavenging or epigenetic modulation.
Material Science
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Polymer Additives: Antioxidant properties could stabilize polymers against UV degradation.
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Coordination Chemistry: The carboxamide and hydroxyl groups may act as ligands for metal-organic frameworks (MOFs).
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